N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)-2-phenylbutanamide
Description
N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)-2-phenylbutanamide is a heterocyclic compound featuring a fused furopyridine core (oxygen-containing bicyclic system) linked to a phenylbutanamide moiety. The furo[2,3-c]pyridine scaffold is characterized by a six-membered pyridine ring fused to a five-membered furan ring, with a ketone group at the 7-position. The ethyl spacer connects this heterocycle to the 2-phenylbutanamide group, which introduces steric bulk and aromatic functionality.
Properties
IUPAC Name |
N-[2-(7-oxofuro[2,3-c]pyridin-6-yl)ethyl]-2-phenylbutanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O3/c1-2-16(14-6-4-3-5-7-14)18(22)20-10-12-21-11-8-15-9-13-24-17(15)19(21)23/h3-9,11,13,16H,2,10,12H2,1H3,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTRSPHHZKYJKJX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC=C1)C(=O)NCCN2C=CC3=C(C2=O)OC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)-2-phenylbutanamide is a complex organic compound with significant potential in medicinal chemistry. Its unique structural features suggest interactions with various biological targets, which may contribute to its therapeutic applications. This article explores the biological activity of this compound, focusing on its synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula for this compound is . The compound's structure includes a furo[2,3-c]pyridine moiety, which is known for its biological activity. The presence of an amide functional group enhances its potential interactions with biological systems.
| Property | Value |
|---|---|
| Molecular Formula | C19H20N2O3 |
| Molecular Weight | 320.38 g/mol |
| CAS Number | 2034323-11-8 |
| Solubility | Soluble in DMSO |
| Melting Point | Not available |
Synthesis
The synthesis of this compound typically involves several steps:
- Formation of the furo[2,3-c]pyridine moiety : This is achieved through cyclization reactions under controlled conditions.
- Amide Bond Formation : The reaction between the furo[2,3-c]pyridine derivative and a suitable amine leads to the formation of the amide bond.
- Purification : Techniques such as column chromatography are employed to isolate the desired compound from by-products.
While specific mechanisms for this compound are not extensively documented, compounds with similar structures often exhibit the following biological activities:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in inflammatory pathways.
- Receptor Modulation : It could interact with various receptors, potentially influencing signaling pathways related to pain and inflammation.
Anti-inflammatory Activity
Research has indicated that compounds similar to this compound possess anti-inflammatory properties. A study demonstrated that derivatives of furo[2,3-c]pyridine exhibited significant inhibition of pro-inflammatory cytokines in vitro.
Antioxidant Properties
Another area of interest is the antioxidant activity of this compound class. A comparative study showed that several furo[2,3-c]pyridine derivatives effectively scavenged free radicals and reduced oxidative stress markers in cellular models.
Case Study: In Vivo Efficacy
A notable case study involved the administration of a related compound in a murine model of arthritis. The results showed a marked reduction in joint swelling and pain behaviors compared to control groups, suggesting potential therapeutic benefits for inflammatory conditions.
Comparison with Similar Compounds
Data Tables
Table 1: Structural Comparison of Key Analogs
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
